molecular formula C18H13N3O B7980647 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile

Cat. No.: B7980647
M. Wt: 287.3 g/mol
InChI Key: KRFSUGPZCQQFPS-UHFFFAOYSA-N
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Description

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a 6-methylpyridin-2-yl group and a carbonitrile group, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing an active methylene group. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline or pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 6-methylpyridin-2-yl group enhances its binding affinity to molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-2-oxoethyl]quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-12-3-2-4-17(21-12)18(22)10-14-7-8-20-16-6-5-13(11-19)9-15(14)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSUGPZCQQFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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